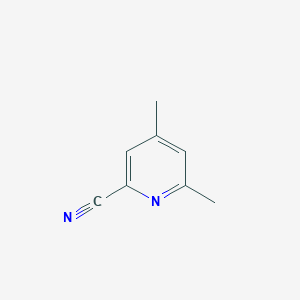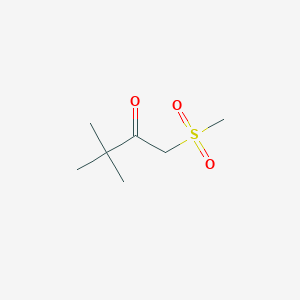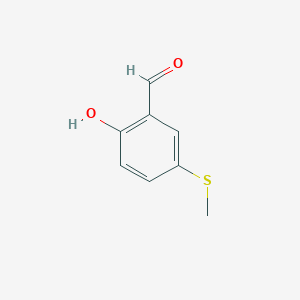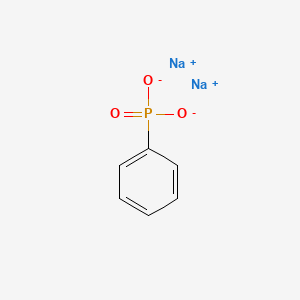
Phenylphosphonic Acid Disodium Salt
Overview
Description
Phenylphosphonic Acid Disodium Salt, also known as Benzenephosphonic Acid Disodium Salt, is a chemical compound with the molecular formula C6H5Na2O3P . It is a white to almost white powder or crystal .
Synthesis Analysis
Phosphonic acids can be synthesized from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .
Molecular Structure Analysis
The molecular weight of Phenylphosphonic Acid Disodium Salt is 202.06 . The IUPAC name for this compound is disodium;dioxido-oxo-phenyl-$l^ {5}-phosphane .
Physical And Chemical Properties Analysis
Phenylphosphonic Acid Disodium Salt is a solid at 20 degrees Celsius . . The compound appears as a white to almost white powder or crystal .
Scientific Research Applications
Rechargeable Magnesium Batteries
Sodium phenylphosphonate has been utilized in the surface functionalization of MgMn2O4 with 3D open-channel nanostructures for composite slurry-coated cathodes in rechargeable magnesium batteries . This functionalization helps to render the MgMn2O4 hydrophobic, which is beneficial in preventing aggregate formation in non-aqueous slurries. It also contributes to reducing side reactions during charging and improving the coulombic efficiency, which is crucial for the performance of rechargeable batteries .
Hydrolysis of Phosphinates and Phosphonates
In the field of organic chemistry, sodium phenylphosphonate is involved in the hydrolysis of phosphinates and phosphonates. This process is significant for the preparation of phosphinic and phosphonic acids, which serve as intermediates in various chemical syntheses . The hydrolysis can occur under both acidic and basic conditions, and it’s a critical step in the production of biologically active compounds .
Biomedical Applications
Phosphonic acids, derived from compounds like sodium phenylphosphonate, play a role in the treatment of bacterial infections. They remain active against multidrug-resistant and extensively drug-resistant pathogens. Moreover, acyclic nucleoside phosphonic derivatives are important in treating DNA virus and retrovirus infections .
Neurological Therapeutics
Sodium phenylphosphonate-related compounds are used in the development of glutamate and GABA-based central nervous system therapeutics. These are crucial for addressing neurological disorders such as epilepsy and anxiety disorders, as well as brain disorders like schizophrenia and Parkinson’s disease .
Bone Density Treatments
Compounds derived from sodium phenylphosphonate, such as dronates, are known to increase mineral density in bones. This application is particularly relevant in the treatment of diseases like osteoporosis, where bone density is significantly reduced .
Environmental Role and Biochemistry
Sodium phenylphosphonate and its derivatives have an environmental role and are part of biochemical processes. They contribute to the chemical diversity of naturally occurring phosphonates and are involved in various biological functions .
Safety And Hazards
Phenylphosphonic Acid Disodium Salt should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
Future Directions
Phosphonic acid, a functional group featuring two hydroxy moieties, one P=O double bond and one P–C bond, has been incorporated in a broad diversity of molecules and polymers to introduce specific properties including water solubility, coordination, or supramolecular properties . This suggests that Phenylphosphonic Acid Disodium Salt could have potential applications in various research fields including chemistry, biology, and physics .
properties
IUPAC Name |
disodium;dioxido-oxo-phenyl-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7O3P.2Na/c7-10(8,9)6-4-2-1-3-5-6;;/h1-5H,(H2,7,8,9);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQAMSDLZYQHMX-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Na2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20500517 | |
| Record name | Disodium phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylphosphonic Acid Disodium Salt | |
CAS RN |
25148-85-0 | |
| Record name | Disodium phenylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20500517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

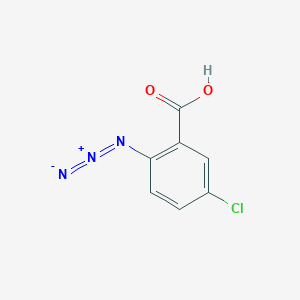
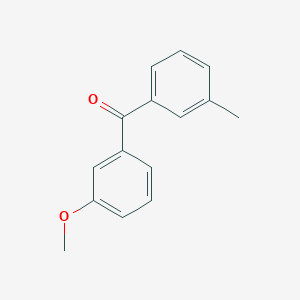
![2-(Furan-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1338471.png)
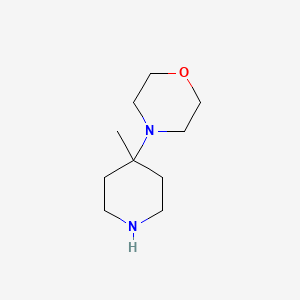
![6-Bromo-3-methylbenzo[d]isoxazole](/img/structure/B1338475.png)
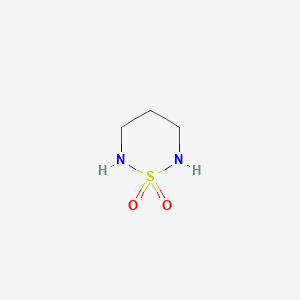

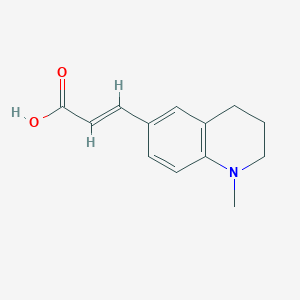
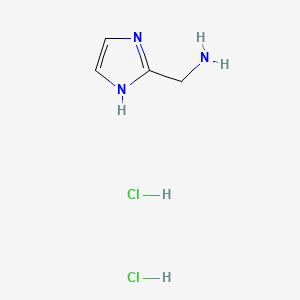
![1-[2-(Benzyloxy)-4-methylphenyl]ethanone](/img/structure/B1338483.png)
